Cas no 1182913-84-3 (N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine)

N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring an aminophenylmethyl substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's structure, combining a benzothiazole core with a secondary amine linkage, offers versatility as an intermediate in the development of heterocyclic compounds. Its reactive amino group facilitates further functionalization, making it valuable for constructing complex molecular architectures. The presence of both aromatic and heterocyclic moieties contributes to potential biological activity, particularly in medicinal chemistry research. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies, ensuring reliable performance in laboratory settings.
N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine structure
1182913-84-3 structure
Product Name:N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine
CAS No:1182913-84-3
MF:C15H15N3S
MW:269.364701509476
CID:5055607
PubChem ID:60870196
Update Time:2025-11-06

N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
    • N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine
    • Inchi: 1S/C15H15N3S/c1-18(10-11-6-2-3-7-12(11)16)15-17-13-8-4-5-9-14(13)19-15/h2-9H,10,16H2,1H3
    • InChI Key: GRAHWKSJAJVUNW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1N(C)CC1C=CC=CC=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 299
  • XLogP3: 3.6
  • Topological Polar Surface Area: 70.4

N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine Pricemore >>

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N-[(2-Aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
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$ 50.00 2022-06-07
TRC
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N-[(2-Aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
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N-[(2-Aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
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$ 295.00 2022-06-07
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Additional information on N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine

Comprehensive Overview of N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine (CAS No. 1182913-84-3)

N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine (CAS No. 1182913-84-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiazole derivative is characterized by its unique molecular structure, which combines an aminophenyl group with a methylbenzothiazole moiety. Such structural features make it a promising candidate for applications in drug discovery, particularly in the development of kinase inhibitors and fluorescence probes.

Recent studies highlight the growing interest in N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine due to its potential role in targeting cancer pathways and neurodegenerative diseases. Researchers are exploring its interactions with protein targets, leveraging its electron-rich aromatic system for binding affinity. The compound's CAS No. 1182913-84-3 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and bioconjugation techniques.

From a synthetic perspective, N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or reductive amination. Its solubility in polar solvents like DMSO and methanol makes it suitable for in vitro assays. The compound's stability under physiological conditions is a key focus area, addressing questions commonly raised in drug formulation forums.

In the context of green chemistry, efforts are underway to optimize the synthesis of CAS No. 1182913-84-3 using catalyst-free or microwave-assisted methods. These advancements align with industry demands for sustainable synthesis and reduced environmental impact. Additionally, the compound's fluorescence properties are being investigated for bioimaging applications, a trending topic in nanotechnology research.

For researchers querying "benzothiazole amine derivatives" or "small molecule modulators," this compound offers a case study in structure-activity relationships (SAR). Its logP and hydrogen bonding capacity are critical parameters discussed in ADMET profiling, a hot topic in preclinical development. Regulatory databases list CAS No. 1182913-84-3 as compliant with REACH and FDA screening libraries, further validating its utility.

Future directions for N-(2-Aminophenyl)methyl-N-methyl-1,3-benzothiazol-2-amine include its integration into combinatorial chemistry platforms and high-throughput screening (HTS). As interest grows in personalized medicine, this compound's modular structure allows for derivatization to target specific biomarkers. Its patent landscape reveals ongoing innovations, particularly in therapeutic agent design.

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